3-Chloro-2,4-difluorobenzenesulfonyl chloride
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Overview
Description
3-Chloro-2,4-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2ClF2SO2Cl. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4-difluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzenesulfonyl chloride. The process may include the following steps:
Chlorination: Benzenesulfonyl chloride is treated with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the desired position on the benzene ring.
Fluorination: The chlorinated intermediate is then reacted with a fluorinating agent, such as hydrogen fluoride or a fluorine gas, to introduce the fluorine atoms at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,4-difluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-Chloro-2,4-difluorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, which can then be further modified.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4-difluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzenesulfonyl chloride: Similar in structure but lacks the chlorine atom at the 3 position.
2,4-Difluorobenzenesulfonyl chloride: Similar but lacks the chlorine atom and has fluorine atoms at different positions.
4-Nitrobenzenesulfonyl chloride: Contains a nitro group instead of chlorine and fluorine atoms.
Uniqueness
3-Chloro-2,4-difluorobenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it a valuable reagent in various chemical synthesis processes.
Properties
IUPAC Name |
3-chloro-2,4-difluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2O2S/c7-5-3(9)1-2-4(6(5)10)13(8,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTZUPNGXKUHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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